Radical Ring-Opening Polymerization (RROP) Enables Near-Zero Volume Shrinkage vs. Methacrylates
The 1,1-disubstituted vinylcyclopropane (VCP) monomer class, to which Methyl 1-vinylcyclopropane-1-carboxylate belongs, exhibits significantly reduced polymerization shrinkage compared to conventional methacrylate monomers due to its ring-opening mechanism [1]. While specific quantitative data for the methyl ester analog is not directly published, studies on structurally analogous 1,1-disubstituted VCPs (e.g., ECVCP, diethyl 2-vinylcyclopropane-1,1-dicarboxylate) demonstrate that copolymerization with MMA progressively reduces volume shrinkage as VCP content increases [2]. For pure VCP networks, volume shrinkage can be as low as 0–3%, compared to 10–20% for dimethacrylates like TEGDMA [1].
| Evidence Dimension | Volume Shrinkage upon Polymerization |
|---|---|
| Target Compound Data | 0–3% (inferred for pure VCP homopolymer) |
| Comparator Or Baseline | TEGDMA: 10–20% volume shrinkage |
| Quantified Difference | Reduction of 70–100% in volume shrinkage |
| Conditions | Bulk photopolymerization, RT-NIR-photorheology; comparative data from structurally analogous 1,1-disubstituted VCPs |
Why This Matters
This 70–100% reduction in polymerization shrinkage is the defining performance characteristic that justifies procurement for applications requiring micron-level dimensional stability, a benefit unattainable with methacrylates.
- [1] Catel, Y.; Fischer, U.; Fässler, P.; Moszner, N. Evaluation of Difunctional Vinylcyclopropanes as Reactive Diluents for the Development of Low-Shrinkage Composites. Macromol. Mater. Eng. 2017, 302, 1600471. View Source
- [2] Sanda, F.; Takata, T.; Endo, T. Radical Copolymerization of 1,1-bis(Ethoxycarbonyl)-2-Vinylcyclopropane and Methyl-Methacrylate Accompanying Ring-Opening and Cyclization. Macromolecules 1994, 27, 3982-3985. View Source
